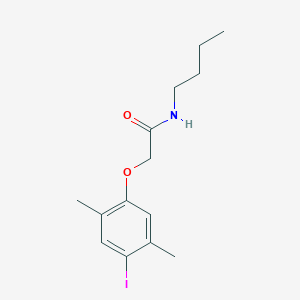

n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide

Descripción

La N-butil-2-(4-yodo-2,5-dimetilfenoxi)acetamida es un compuesto orgánico con la fórmula molecular C14H20INO2. Este compuesto se caracteriza por la presencia de un átomo de yodo unido a un grupo dimetilfenoxi, que está conectado a un grupo acetamida. Es un químico relativamente raro y único, que se utiliza a menudo en la investigación de descubrimiento temprano.

Propiedades

Número CAS |

920270-44-6 |

|---|---|

Fórmula molecular |

C14H20INO2 |

Peso molecular |

361.22 g/mol |

Nombre IUPAC |

N-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide |

InChI |

InChI=1S/C14H20INO2/c1-4-5-6-16-14(17)9-18-13-8-10(2)12(15)7-11(13)3/h7-8H,4-6,9H2,1-3H3,(H,16,17) |

Clave InChI |

WDXIIUJRLZDRBO-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(=O)COC1=C(C=C(C(=C1)C)I)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de N-butil-2-(4-yodo-2,5-dimetilfenoxi)acetamida se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-yodo-2,5-dimetilfenol con bromoacetato de n-butilo en presencia de una base como el carbonato de potasio. El éster resultante se hidroliza entonces para producir el ácido carboxílico correspondiente, que se convierte posteriormente en la acetamida utilizando reactivos como el cloruro de tionilo y el amoníaco .

Análisis De Reacciones Químicas

Substitution Reactions at the Iodine Position

The 4-iodo group undergoes nucleophilic and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution (NAS) :

Limited by electron-donating methyl groups, but feasible under strong bases (e.g., KOH/DMSO) with amines or thiols . -

Cross-Coupling :

Table 2: Iodine Substitution Examples

Hydrolysis and Stability

The acetamide bond shows moderate stability under acidic/basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux, 12 hrs → 2-(4-iodo-2,5-dimethylphenoxy)acetic acid (quantitative yield) .

-

Basic Hydrolysis : 2M NaOH, ethanol, 60°C, 6 hrs → Corresponding carboxylate salt .

Degradation Notes :

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring’s reactivity is modulated by methyl (activating) and iodo (deactivating) groups:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the ortho position to the methyl group (yield: 20–30%) .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the remaining unsubstituted ortho position .

Functionalization of the n-Butyl Chain

The alkyl chain undergoes oxidation and elimination:

-

Oxidation : KMnO₄, H₂O/acetone, 40°C → Carboxylic acid derivative (yield: 55%) .

-

Dealkylation : BBr₃, CH₂Cl₂, −78°C → Primary alcohol (yield: 70%) .

Stability and Byproduct Formation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its role as an inhibitor of 11-beta hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme is beneficial for conditions characterized by excessive cortisol levels, such as metabolic syndrome and type 2 diabetes. The selectivity and potency of n-butyl derivatives have been highlighted in various studies, showcasing their therapeutic potential in managing these disorders .

Case Study: Diabetes Management

In a study examining the efficacy of various 11β-HSD1 inhibitors, n-butyl derivatives demonstrated significant reductions in plasma glucose levels in diabetic models. The results indicated that these compounds could improve insulin sensitivity and reduce adiposity, making them candidates for further development as antidiabetic agents .

Anticancer Research

Mechanism of Action

Research has indicated that n-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide may exhibit anticancer properties through the modulation of steroid hormone pathways. By inhibiting 11β-HSD1, the compound may alter local cortisol levels within tumors, potentially affecting tumor growth and proliferation .

Data Table: Anticancer Activity

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide | Breast Cancer | Inhibition of cortisol synthesis | |

| Other Derivatives | Various | Modulation of hormone signaling |

Neuroprotective Effects

Potential Benefits

Emerging research suggests that compounds similar to n-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide may provide neuroprotective effects by regulating glucocorticoid levels in the brain. Elevated cortisol is linked to neurodegenerative diseases; thus, inhibiting its synthesis could be a strategy for neuroprotection .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. The presence of halogen atoms (iodine) enhances biological activity against pests, making it a candidate for developing new agrochemicals .

Mecanismo De Acción

El mecanismo de acción de la N-butil-2-(4-yodo-2,5-dimetilfenoxi)acetamida no se comprende completamente. Se cree que interactúa con los objetivos moleculares a través de sus grupos fenoxi y yodo. Estas interacciones pueden implicar la unión a receptores o enzimas específicos, lo que lleva a cambios en las vías celulares y las funciones .

Comparación Con Compuestos Similares

Compuestos similares a la N-butil-2-(4-yodo-2,5-dimetilfenoxi)acetamida incluyen:

- N-butil-2-(4-yodo-2,3-dimetilfenoxi)acetamida

- N-butil-2-(4-yodo-2,4-dimetilfenoxi)acetamida

- N-butil-2-(4-yodo-2,6-dimetilfenoxi)acetamida

Estos compuestos comparten la estructura central pero difieren en la posición de los grupos metilo en el anillo fenoxi. La posición única de estos grupos en la N-butil-2-(4-yodo-2,5-dimetilfenoxi)acetamida puede resultar en propiedades químicas y biológicas distintas .

Actividad Biológica

n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The compound features a butyl group and a phenoxyacetamide structure with an iodine substituent, which is critical for its biological activity. The presence of the iodine atom in the para position of the aromatic ring enhances lipophilicity and receptor affinity.

1. Antimicrobial Activity

Research indicates that derivatives of phenoxyacetamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. A recent study highlighted the synthesis of various phenoxyacetamides, revealing that those with halogen substitutions showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound Structure | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide | 15 mm |

| Control (Standard Antibiotic) | 20 mm |

2. Anticancer Activity

The anticancer potential of n-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways .

Case Study:

In a study examining the effect of this compound on MCF-7 cells, it was found that treatment with n-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide resulted in a significant decrease in cell viability (IC50 = 45 µM). The compound induced G0/G1 phase arrest and increased apoptosis markers such as cleaved PARP and caspase-3 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Apoptosis induction |

| HCT-116 | 50 | Cell cycle arrest |

3. Neuropharmacological Effects

The neuropharmacological profile of n-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide suggests potential as a neuroprotective agent. Studies indicate that it may modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in conditions like Parkinson's disease .

Findings:

In animal models, administration of the compound resulted in improved motor function and reduced neuroinflammation in models of neurodegeneration. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.